molecular formula C16H12O2 B1314818 (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde CAS No. 911107-22-7

(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde

Cat. No.: B1314818
CAS No.: 911107-22-7
M. Wt: 236.26 g/mol
InChI Key: ZBKURGXVANGNSK-MRXNPFEDSA-N
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Description

(2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is an organic compound belonging to the class of chromenes Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring This specific compound features a phenyl group attached to the second carbon of the chromene structure and an aldehyde group at the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the condensation of salicylaldehyde with phenylacetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired chromene derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production often requires careful control of reaction parameters, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The phenyl group and the chromene ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: The major product is (2R)-2-Phenyl-2H-chromene-3-carboxylic acid.

    Reduction: The major product is (2R)-2-Phenyl-2H-chromene-3-methanol.

    Substitution: Depending on the substituent introduced, various halogenated or nitrated derivatives can be formed.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: Research has explored its potential as a bioactive compound with antimicrobial and antioxidant properties.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases due to its biological activity.

    Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is not fully understood, but it is believed to interact with various molecular targets and pathways. Its biological activity may be attributed to its ability to modulate enzyme activity, interact with cellular receptors, or influence gene expression. Further research is needed to elucidate the specific molecular mechanisms involved.

Comparison with Similar Compounds

    (2S)-2-Phenyl-2H-chromene-3-carboxaldehyde: The enantiomer of the compound, differing in the spatial arrangement of atoms.

    2-Phenyl-2H-chromene-3-carboxylic acid: The oxidized form of the compound.

    2-Phenyl-2H-chromene-3-methanol: The reduced form of the compound.

Uniqueness: (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde is unique due to its specific stereochemistry, which can influence its reactivity and biological activity

Properties

IUPAC Name

(2R)-2-phenyl-2H-chromene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O2/c17-11-14-10-13-8-4-5-9-15(13)18-16(14)12-6-2-1-3-7-12/h1-11,16H/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKURGXVANGNSK-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=CC3=CC=CC=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]2C(=CC3=CC=CC=C3O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10474718
Record name (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911107-22-7
Record name (2R)-2-Phenyl-2H-chromene-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10474718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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